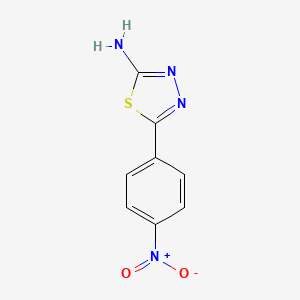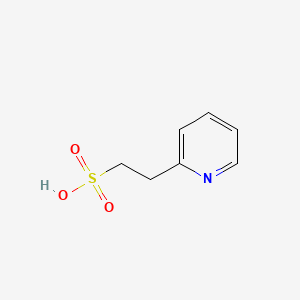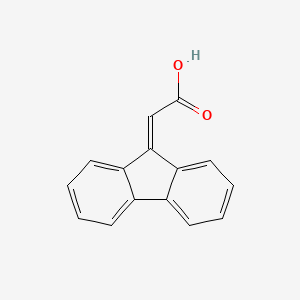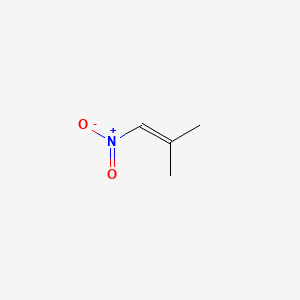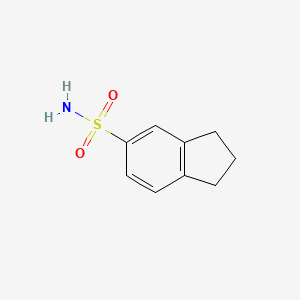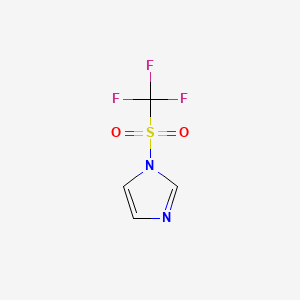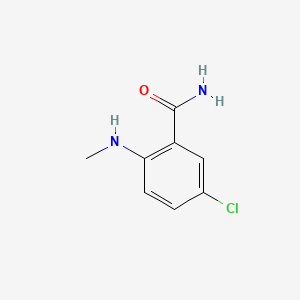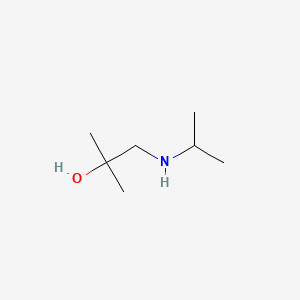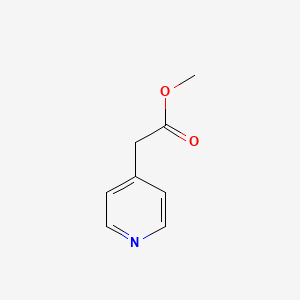
Methyl 4-pyridylacetate
Übersicht
Beschreibung
Methyl 4-pyridylacetate is a chemical compound that is related to various research areas due to its potential applications in medicinal chemistry and catalysis. It is structurally related to pyridine, a basic heterocyclic organic compound with a variety of derivatives that exhibit a wide range of biological activities.
Synthesis Analysis
The synthesis of compounds related to methyl 4-pyridylacetate has been explored in several studies. For instance, methyl 4-aminopyrrole-2-carboxylates were synthesized using a relay catalytic cascade reaction involving pyridinium ylides, which could be a related process for synthesizing derivatives of methyl 4-pyridylacetate . Additionally, the synthesis of methyl 3-amino-4-(het)aryl-1H-pyrrole-2-carboxylates from arylacetonitriles represents another approach to creating similar structures, which could be adapted for methyl 4-pyridylacetate derivatives .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 4-pyridylacetate has been determined using various analytical techniques. For example, the crystal structure of a derivative, methyl N-(4,5-dibromo-1-methyl-pyrrole-2-carbonyl)aminoacetate, was elucidated by single-crystal X-ray diffraction analysis, which provides insights into the structural aspects of pyridylacetate derivatives .
Chemical Reactions Analysis
Methyl 4-pyridylacetate and its derivatives are involved in various chemical reactions. Pyridine-modified catalysts have been used to enhance the stability of H-mordenite in the carbonylation of dimethyl ether to methyl acetate, indicating the role of pyridine derivatives in catalytic processes . Moreover, derivatives of 4-pyridylacetic acid have been studied as inhibitors of cytochrome P450 enzymes, which are crucial in the metabolism of drugs, indicating the chemical reactivity of these compounds in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 4-pyridylacetate derivatives are influenced by their molecular structure. The presence of functional groups such as esters, amides, and bromine atoms can affect properties like solubility, boiling point, and reactivity. For instance, the strong acidic cation exchange resin has been used to synthesize methyl 4-hydroxyphenylacetate, a compound with similar functional groups, underlining the importance of understanding the physical and chemical properties for synthesis .
Wissenschaftliche Forschungsanwendungen
Chemical Modification and Biological Properties
- Chemical modification of pyridine moieties, specifically the displacement of the methyl group in pyrido[1,2-a]pyrimidine, has been explored to optimize biological properties of related compounds. Such modifications have shown enhanced analgesic properties in certain derivatives, notably in para-substituted derivatives (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Pyrolysis and Reaction Mechanisms
- In a study focusing on the pyrolysis of 2-pyridylacetic acid in the gas phase, methylpyridine was analyzed as a product. The process was found to be homogeneous, unimolecular, and followed a concerted mechanism, with experimental and theoretical studies confirming these findings (Izadyar, Zamani, & Gholami, 2006).
Catalysis and Aromatic Compounds
- A study demonstrated a catalytic method for introducing a methyl group onto the aromatic ring of pyridines. This method, related to hydrogen borrowing, used feedstock chemicals like methanol and formaldehyde as key reagents (Grozavu, Hepburn, Bailey, Lindsay-Scott, & Donohoe, 2020).
DNA Methylation Analysis
- Pyrosequencing, a method for DNA methylation analysis, has been used for quantitative measures in various developmental and pathological situations. This technique is useful for analyzing global genomic DNA methylation patterns (Tost & Gut, 2007).
Synthesis in Medicinal Chemistry
- The synthesis of new methyl 4-(het)aryl-3-amino-1H-pyrrole-2-carboxylates, starting from commercial arylacetonitriles, has provided interesting building blocks for accessing nitrogen heterocycles with potential therapeutic interest (Rochais, Lisowski, Dallemagne, & Rault, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 2-pyridin-4-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-8(10)6-7-2-4-9-5-3-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKQLMMQYVXILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183945 | |
| Record name | Methyl 4-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-pyridylacetate | |
CAS RN |
29800-89-3 | |
| Record name | 4-Pyridineacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29800-89-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029800893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-pyridylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



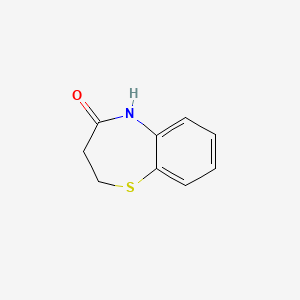
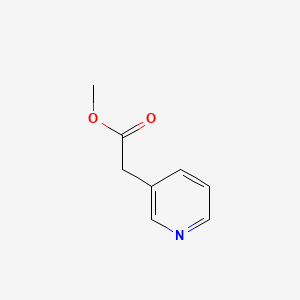
![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)
